molecular formula C16H15ClN2O2 B4450727 5-chloro-N-(2-furylmethyl)-1,3-dimethyl-1H-indole-2-carboxamide

5-chloro-N-(2-furylmethyl)-1,3-dimethyl-1H-indole-2-carboxamide

Cat. No.: B4450727
M. Wt: 302.75 g/mol
InChI Key: OJJWTDXLACQEJF-UHFFFAOYSA-N
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Description

5-chloro-N-(2-furylmethyl)-1,3-dimethyl-1H-indole-2-carboxamide: is an organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a chloro group, a furylmethyl group, and a carboxamide group attached to an indole core, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-furylmethyl)-1,3-dimethyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material Preparation: The synthesis begins with the preparation of 1,3-dimethylindole. This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with acetone under acidic conditions.

    Chlorination: The 1,3-dimethylindole is then chlorinated using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloro group at the 5-position.

    Furylmethylation: The chlorinated indole undergoes a nucleophilic substitution reaction with 2-furylmethylamine to attach the furylmethyl group.

    Carboxamidation: Finally, the compound is treated with a carboxylating agent such as phosgene (COCl₂) or carbonyldiimidazole (CDI) to form the carboxamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the furylmethyl group, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, or other peroxides under acidic or basic conditions.

    Reduction: LiAlH₄ or NaBH₄ in anhydrous solvents like ether or THF.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like DMSO or DMF.

Major Products

    Oxidation: Oxidized derivatives of the indole or furylmethyl groups.

    Reduction: Reduced forms of the carboxamide group, potentially leading to amines.

    Substitution: Substituted indole derivatives with various functional groups replacing the chloro atom.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-(2-furylmethyl)-1,3-dimethyl-1H-indole-2-carboxamide is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Research is ongoing to evaluate the biological activity of this compound and its derivatives.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-furylmethyl)-1,3-dimethyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1,3-dimethyl-1H-indole-2-carboxamide: Lacks the furylmethyl group, which may affect its biological activity and chemical reactivity.

    N-(2-furylmethyl)-1,3-dimethyl-1H-indole-2-carboxamide: Lacks the chloro group, potentially altering its interaction with molecular targets.

    5-chloro-N-(2-furylmethyl)-1H-indole-2-carboxamide: Lacks the 1,3-dimethyl groups, which may influence its solubility and stability.

Uniqueness

The presence of both the chloro and furylmethyl groups in 5-chloro-N-(2-furylmethyl)-1,3-dimethyl-1H-indole-2-carboxamide makes it unique. These functional groups contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-chloro-N-(furan-2-ylmethyl)-1,3-dimethylindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-10-13-8-11(17)5-6-14(13)19(2)15(10)16(20)18-9-12-4-3-7-21-12/h3-8H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJWTDXLACQEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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